

Physical and chemical properties of Ethyl 4-(3-hydroxyphenyl)butanoate

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Compound of Interest

Compound Name: Ethyl 4-(3-hydroxyphenyl)butanoate

Cat. No.: B178358

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Ethyl 4-(3-hydroxyphenyl)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a phenolic ester with the chemical formula $C_{12}H_{16}O_3$. As a derivative of 4-phenylbutanoic acid, this compound is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the hydroxyphenyl moiety in biologically active molecules. This technical guide provides a consolidated overview of the known physical and chemical properties, a general synthesis approach, and available spectral data. It is important to note that while comprehensive experimental data for this specific isomer is limited in publicly accessible literature, this guide aims to provide a foundational understanding for research and development purposes.

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of **Ethyl 4-(3-hydroxyphenyl)butanoate** are not widely reported. The following table summarizes the available information. For comparative purposes, data for the constitutional isomer, Ethyl 3-(4-hydroxyphenyl)propanoate, is also included where available from literature.

Property	Value (Ethyl 4-(3-hydroxyphenyl)butanoate)	Value (Ethyl 3-(4-hydroxyphenyl)propanoate - Isomer for Comparison)
CAS Number	160721-25-5	23795-02-0
Molecular Formula	C ₁₂ H ₁₆ O ₃	C ₁₁ H ₁₄ O ₃
Molecular Weight	208.25 g/mol	194.23 g/mol
Melting Point	Data not available	Not specified, described as a yellow liquid
Boiling Point	Data not available	Data not available
Solubility	Data not available	Soluble in ethyl acetate
Appearance	Data not available	Yellow liquid

Safety Information: A safety data sheet indicates that **Ethyl 4-(3-hydroxyphenyl)butanoate** is harmful if swallowed and causes skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, are advised when handling this compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of **Ethyl 4-(3-hydroxyphenyl)butanoate** is not readily available in the reviewed literature. However, a standard approach for its preparation would be the Fischer esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the synthesis of esters from carboxylic acids and alcohols.

Materials:

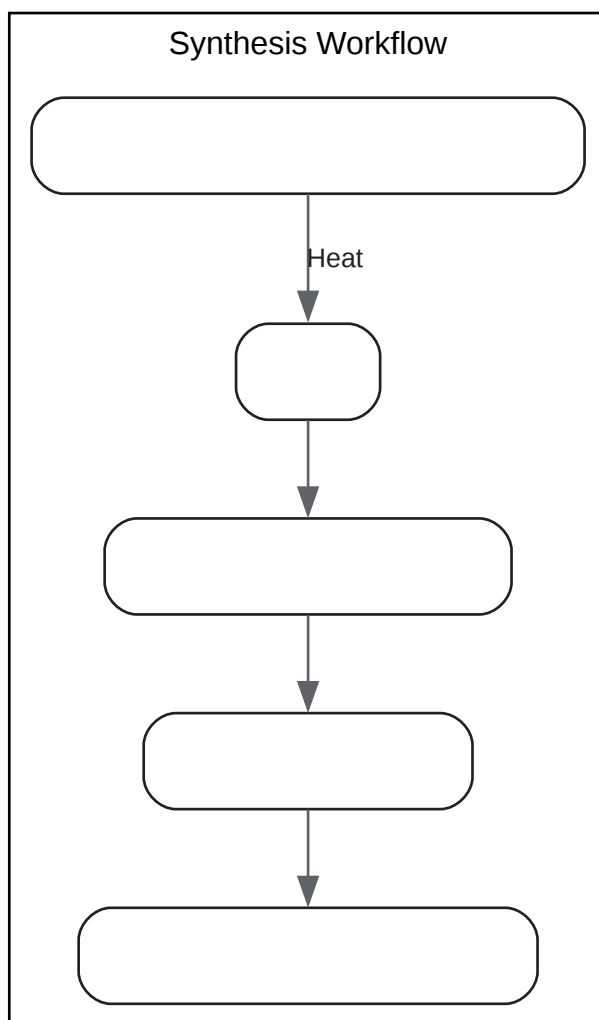
- 4-(3-hydroxyphenyl)butanoic acid

- Anhydrous ethanol (excess)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- Dissolve 4-(3-hydroxyphenyl)butanoic acid in an excess of anhydrous ethanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent to obtain the crude **Ethyl 4-(3-hydroxyphenyl)butanoate**.
- The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for a Fischer esterification synthesis.



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Caption: General workflow for the synthesis of **Ethyl 4-(3-hydroxyphenyl)butanoate**.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for **Ethyl 4-(3-hydroxyphenyl)butanoate** is not available in the searched databases. For reference and comparison, the reported spectroscopic data for the constitutional isomer, Ethyl 3-(4-hydroxyphenyl)propanoate, is provided below.

¹H-NMR (CDCl₃):

- δ 1.22 (d, 3H, CH₃)

- δ 2.59 (t, 2H, CH₂)
- δ 2.87 (t, 2H, CH₂)
- δ 4.12 (q, 2H, CH₂)
- δ 6.74 (d, 2H, H-3A, H-5A)
- δ 7.03 (d, 2H, H-2A, H-6A)

¹³C-NMR (CDCl₃):

- δ 14.2 (CH₃)
- δ 30.2 (CH₂)
- δ 36.3 (CH₂)
- δ 60.6 (CH₂)
- δ 115.4 (C-3A, C-5A)
- δ 129.4 (C-2A, C-6A)
- δ 154.3 (C-4A)
- δ 173.6 (C=O)

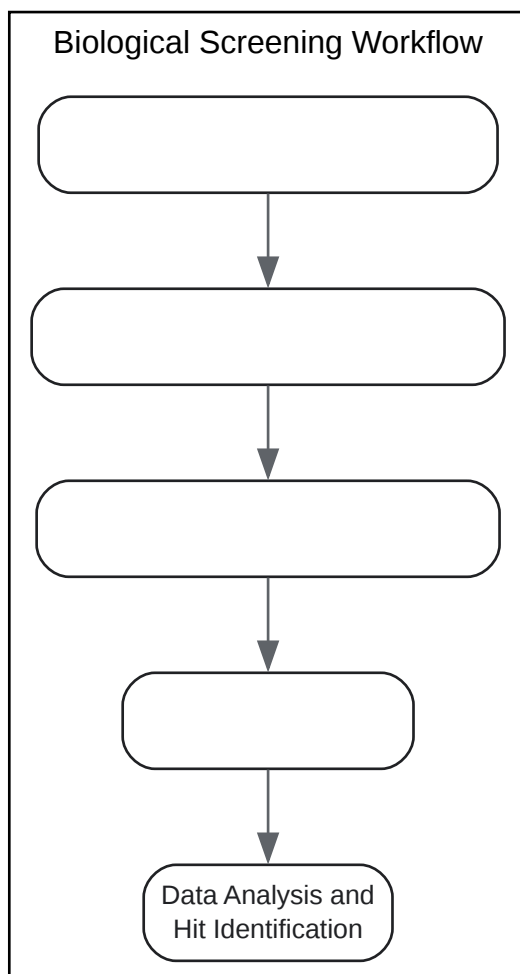
Mass Spectrometry (EI):

- m/z (% int. rel.): 194 (M⁺, 49%), 142 (M - 74, 100%)

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed scientific literature regarding the biological activity or the involvement of **Ethyl 4-(3-hydroxyphenyl)butanoate** in any signaling pathways. Compounds containing a hydroxyphenyl group are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. However, without experimental data, the specific effects of this particular ester remain undetermined.

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like **Ethyl 4-(3-hydroxyphenyl)butanoate**.



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Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

Ethyl 4-(3-hydroxyphenyl)butanoate is a chemical compound for which detailed experimental characterization is not widely available in the public domain. This guide provides the foundational chemical information that is known, along with a generalized synthesis protocol. Further research is required to elucidate its specific physical, chemical, and biological properties. The data provided for its isomer, Ethyl 3-(4-hydroxyphenyl)propanoate, may serve as a useful reference for researchers undertaking the characterization of this molecule.

Professionals in drug development are encouraged to perform comprehensive experimental validation for any application of this compound.

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